molecular formula C4H8N2O3 B075967 Ethyl 2-oximinooxamate CAS No. 10489-74-4

Ethyl 2-oximinooxamate

Cat. No.: B075967
CAS No.: 10489-74-4
M. Wt: 132.12 g/mol
InChI Key: QGYKRMZPOOILBA-UHFFFAOYSA-N
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Description

Ethyl 2-oximinooxamate is an organic compound with the molecular formula C4H8N2O3. It is known for its role as an intermediate in various chemical syntheses. The compound is characterized by its crystalline powder form, which ranges in color from white to yellow .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oximinooxamate can be synthesized through the reaction of ethyl oxalate with hydroxylamine hydrochloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the oximino group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route with optimization for scale-up. This includes controlling reaction temperatures, concentrations, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the oximino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxamate derivatives.

Scientific Research Applications

Ethyl 2-oximinooxamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oximinooxamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oximino group (-C=N-OH) is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-chloro-2-(hydroxyimino)acetate
  • Ethyl 2-amino(hydroxyimino)acetate
  • Ethyl 2-nitrobenzoylacetate

Comparison: Ethyl 2-oximinooxamate is unique due to its specific oximino group, which imparts distinct reactivity compared to similar compounds. For instance, ethyl 2-chloro-2-(hydroxyimino)acetate contains a chloro group, which alters its reactivity and applications.

Properties

IUPAC Name

ethyl (2Z)-2-amino-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYKRMZPOOILBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430645
Record name Ethyl 2-oximinooxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10489-74-4
Record name Ethyl 2-oximinooxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oximinooxamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oximinooxamate
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